molecular formula C29H28N4O3 B11486497 1-methyl-3'-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-methyl-3'-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11486497
M. Wt: 480.6 g/mol
InChI Key: BYZLFLWTXXAPTA-UHFFFAOYSA-N
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Description

1-METHYL-3’-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that features a spirocyclic structure. This compound is part of the indole and quinazoline families, which are known for their significant biological activities. The presence of the piperidine moiety further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3’-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, acetic acid, and methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3’-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various indole derivatives .

Scientific Research Applications

1-METHYL-3’-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-METHYL-3’-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib.

    Piperidine Derivatives: Compounds like piperine and piperidine itself.

Uniqueness

1-METHYL-3’-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is unique due to its spirocyclic structure, which combines the pharmacophoric elements of indole, quinazoline, and piperidine. This unique structure may confer enhanced biological activity and specificity compared to its individual components .

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

1'-methyl-3-[4-(2-methylpiperidine-1-carbonyl)phenyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H28N4O3/c1-19-9-7-8-18-32(19)26(34)20-14-16-21(17-15-20)33-27(35)22-10-3-5-12-24(22)30-29(33)23-11-4-6-13-25(23)31(2)28(29)36/h3-6,10-17,19,30H,7-9,18H2,1-2H3

InChI Key

BYZLFLWTXXAPTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC35C6=CC=CC=C6N(C5=O)C

Origin of Product

United States

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